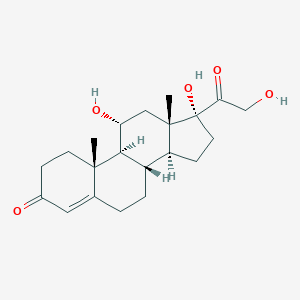
11-Epicortisol
Descripción general
Descripción
11-Epicortisol is a chemical compound with the formula C21H30O5 . It belongs to the class of organic compounds known as 21-hydroxysteroids, which are steroids carrying a hydroxyl group at the 21-position of the steroid backbone .
Synthesis Analysis
The synthesis of this compound has been studied using microthin-layer chromatography . This method has been used in the analysis of hydrocortisone and this compound .Molecular Structure Analysis
The molecular structure of this compound contains a total of 59 bonds, including 29 non-H bonds, 3 multiple bonds, 2 rotatable bonds, 3 double bonds, 1 five-membered ring, 3 six-membered rings, 1 nine-membered ring, 2 ten-membered rings, 2 ketones (aliphatic), and 3 hydroxyl groups .Chemical Reactions Analysis
Microthin-layer chromatography has been used in the analysis of hydrocortisone and this compound . This method allows for the separation and analysis of these compounds, providing insights into their chemical reactions.Physical And Chemical Properties Analysis
This compound is a crystalline compound with a melting point of 217-220 ℃ . It is soluble in ethanol, methanol, acetone, slightly soluble in chloroform, and slightly soluble in water and ether .Relevant Papers Several papers have been published on this compound. For instance, a study titled “The Combination of 17α-Hydroxyprogesterone and this compound Prevents the Delayed Feedback Effect of Natural and Synthetic Glucocorticoids” discusses the effects of this compound on the stress response . Another paper titled “Quantitative determination of cortexolone and this compound in culture liquors and in the finished product” provides insights into the quantitative determination of this compound .
Aplicaciones Científicas De Investigación
Neuroendocrinología: Modulación de la respuesta al estrés
11-Epicortisol, en combinación con 17α-hidroxiprogesterona, ha demostrado prevenir el efecto de retroalimentación retardada de los glucocorticoides . Esta combinación puede bloquear el efecto inhibitorio sobre la respuesta al estrés en modelos animales, lo que sugiere aplicaciones potenciales en el manejo de afecciones relacionadas con el estrés y la función de la glándula suprarrenal.
Endocrinología: Interacción con el receptor de glucocorticoides
Las investigaciones indican que this compound compite con la corticosterona en la unión a componentes macromoleculares en preparaciones hipotalámicas e hipocampales . Esto implica un papel en el estudio de los mecanismos de retroalimentación de los receptores de glucocorticoides, lo que podría ser significativo para comprender diversos trastornos endocrinos.
Química farmacéutica: Métodos analíticos
This compound se utiliza en química farmacéutica para la determinación cuantitativa en licores de cultivo y productos terminados . Su presencia y concentración se pueden medir mediante técnicas cromatográficas, lo cual es crucial para el control de calidad en la fabricación farmacéutica.
Actividad enzimática: Respuesta de la transaminasa
En estudios relacionados con la actividad enzimática, se ha descubierto que this compound es biológicamente inerte, no afectando la respuesta de la transaminasa glutámico-pirúvica . Esta característica lo convierte en un punto de comparación en la investigación sobre corticosteroides y su impacto en la actividad enzimática.
Bioquímica: Secreción del factor liberador de corticotropina
Se ha estudiado this compound por sus efectos sobre la secreción del factor liberador de corticotropina (CRF) del hipotálamo . Comprender su acción puede contribuir a una comprensión más clara de cómo los esteroides influyen en la liberación hormonal, lo cual es fundamental en bioquímica y neurología.
Ensayos clínicos: Potencial terapéutico
Si bien no son frecuentes los ensayos clínicos directos que involucran this compound, su papel en la combinación con otros compuestos, como la 17α-hidroxiprogesterona, muestra un potencial terapéutico en la modulación de las respuestas al estrés y podría informar futuras aplicaciones clínicas .
Mecanismo De Acción
Target of Action
The primary target of 11-Epicortisol is the hypothalamus and/or higher centres .
Mode of Action
This compound, in combination with 17α-hydroxyprogesterone, has been shown to prevent the delayed feedback effect of natural and synthetic glucocorticoids . This combination can block the inhibitory effect on the stress response caused by corticosterone . The mode of action of this compound seems to involve competition with corticosterone in binding to macromolecular components in hypothalamic and hippocampal cytosolic preparations .
Biochemical Pathways
It is known that this compound can compete with corticosterone in binding to macromolecular components in hypothalamic and hippocampal cytosolic preparations . This suggests that this compound may influence the biochemical pathways associated with the stress response.
Result of Action
The result of this compound’s action is the prevention of the delayed feedback effect of glucocorticoids . This effect is achieved through the compound’s ability to block the inhibitory effect on the stress response caused by corticosterone .
Análisis Bioquímico
Biochemical Properties
11-Epicortisol is involved in several biochemical reactions, primarily due to its structural similarity to cortisol. It interacts with various enzymes, proteins, and other biomolecules. One of the key interactions is with the enzyme 11β-hydroxysteroid dehydrogenase, which converts cortisone to cortisol and vice versa . This interaction is crucial for maintaining the balance between active and inactive forms of glucocorticoids. Additionally, this compound competes with cortisol for binding to glucocorticoid receptors, influencing the overall glucocorticoid activity in the body .
Cellular Effects
This compound exerts significant effects on various cell types and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound has been shown to affect DNA and RNA synthesis in isolated human adrenocorticotropic hormone-secreting pituitary tumor cells . This compound also impacts glucose uptake in thymus cells, leading to decreased rates of glucose transport and phosphorylation . These effects highlight the role of this compound in regulating cellular metabolism and gene expression.
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with glucocorticoid receptors and other biomolecules. Upon binding to glucocorticoid receptors, this compound can either activate or inhibit the transcription of target genes, depending on the cellular context . This compound also competes with cortisol for binding to macromolecular components in hypothalamic, hippocampal, and pituitary cytosolic preparations . These interactions are crucial for modulating the stress response and other physiological processes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. Studies have shown that the stability and degradation of this compound can influence its long-term effects on cellular function. For example, the combination of 17α-hydroxyprogesterone and this compound has been shown to prevent the delayed feedback effect of natural and synthetic glucocorticoids . This indicates that this compound can have sustained effects on cellular processes over time.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, this compound can effectively modulate the stress response and other physiological processes. At higher doses, it may exhibit toxic or adverse effects. For instance, the combination of 17α-hydroxyprogesterone and this compound was effective at lower doses for reversing feedback inhibition by glucocorticoids . This highlights the importance of dosage in determining the therapeutic and adverse effects of this compound.
Metabolic Pathways
This compound is involved in several metabolic pathways, including the conversion of cortisone to cortisol and vice versa by 11β-hydroxysteroid dehydrogenase . This enzyme plays a crucial role in maintaining the balance between active and inactive forms of glucocorticoids. Additionally, this compound can influence metabolic flux and metabolite levels by modulating the activity of glucocorticoid receptors and other biomolecules .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by various transporters and binding proteins. This compound can interact with glucocorticoid receptors and other macromolecular components in different tissues, influencing its localization and accumulation . These interactions are essential for the proper functioning of this compound in physiological processes.
Subcellular Localization
This compound is localized in various subcellular compartments, including the cytoplasm and nucleus. Its activity and function are influenced by its subcellular localization. For instance, the binding of this compound to glucocorticoid receptors in the cytoplasm can lead to the translocation of the receptor-ligand complex to the nucleus, where it can modulate gene expression . This highlights the importance of subcellular localization in determining the effects of this compound.
Propiedades
IUPAC Name |
(8S,9S,10R,11R,13S,14S,17R)-11,17-dihydroxy-17-(2-hydroxyacetyl)-10,13-dimethyl-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H30O5/c1-19-7-5-13(23)9-12(19)3-4-14-15-6-8-21(26,17(25)11-22)20(15,2)10-16(24)18(14)19/h9,14-16,18,22,24,26H,3-8,10-11H2,1-2H3/t14-,15-,16+,18+,19-,20-,21-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JYGXADMDTFJGBT-MKIDGPAKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCC(=O)C=C1CCC3C2C(CC4(C3CCC4(C(=O)CO)O)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12CCC(=O)C=C1CC[C@@H]3[C@@H]2[C@@H](C[C@]4([C@H]3CC[C@@]4(C(=O)CO)O)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H30O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80858945 | |
| Record name | Epihydrocortisone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80858945 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
362.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
566-35-8, 60103-17-5 | |
| Record name | 11-Epicortisol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000566358 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 11-alpha,17-alpha,21-Trihydroxypregn-4-ene-3,20-dione | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0060103175 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 11-Epicortisol | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=27390 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 11-Epicortisol | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=23903 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Epihydrocortisone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80858945 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 11-α,17-α,21-trihydroxypregn-4-ene-3,20-dione | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.056.394 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 11-EPIHYDROCORTISONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GW7CPD2E7K | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does 11-epicortisol differ from cortisol in terms of its biological activity?
A1: this compound is a biologically inactive isomer of cortisol. While cortisol exhibits potent glucocorticoid activity, this compound demonstrates very low to no glucocorticoid activity. [, ] This difference in activity stems from the stereochemistry at the 11th carbon atom, where cortisol possesses an 11β-hydroxyl group, while this compound has an 11α-hydroxyl group. [] This subtle structural difference significantly impacts their binding affinity to glucocorticoid receptors and consequently their biological effects.
Q2: Can this compound antagonize the effects of other glucocorticoids?
A3: Yes, research suggests that this compound can antagonize the effects of other glucocorticoids, including corticosterone, prednisolone, and beclomethasone dipropionate. [, , ] Studies have shown that co-administration of this compound with these glucocorticoids can prevent or reduce their delayed feedback inhibition on the stress response, indicating a competitive antagonism at the receptor level. []
Q3: What is the significance of the interaction between this compound and 17α-hydroxyprogesterone?
A4: Interestingly, the combination of this compound and 17α-hydroxyprogesterone exhibits a synergistic effect in antagonizing the delayed feedback effects of glucocorticoids. [, , ] While neither steroid alone effectively blocks these effects, their combined administration successfully prevents the suppression of the stress response induced by various glucocorticoids, including corticosterone, cortisol, prednisolone, and beclomethasone dipropionate. []
Q4: Does this compound influence amino acid transport in the body?
A5: Research indicates that this compound can affect amino acid transport, specifically that of α-aminoisobutyric acid (AIB), in rats. [] Administration of this compound was found to increase the urinary excretion of AIB, suggesting reduced retention. [] Additionally, it elevated AIB transport into the liver, a characteristic shared with hydrocortisone. []
Q5: How does the effect of this compound on α-aminoisobutyric acid transport compare to that of other steroids?
A6: While this compound increases α-aminoisobutyric acid (AIB) excretion, other androgenic steroids like testosterone, methyltestosterone, and nortestosterone have the opposite effect, decreasing AIB excretion and increasing its serum levels. [] This difference highlights the distinct biological activities of this compound compared to these androgens, despite their shared steroid structure.
Q6: What is the role of 11β-hydroxylation in the feedback control of corticotrophin secretion?
A7: 11β-hydroxylation appears crucial for the fast feedback inhibition of corticotrophin secretion. Studies show that only steroids possessing both a 21-hydroxyl and an 11β-hydroxyl group, such as corticosterone and cortisol, can rapidly inhibit the stress response. [] This suggests a specific interaction between the 11β-hydroxyl group and the fast feedback mechanism regulating corticotrophin release. Conversely, this compound, lacking the 11β-hydroxyl group, does not exhibit this rapid feedback inhibition.
Q7: Can this compound be used to study glucocorticoid receptors?
A8: While this compound binds to glucocorticoid receptors with lower affinity compared to cortisol, it can still be utilized as a tool in research. [] Its weaker binding allows for investigations into the dynamics of glucocorticoid receptor binding and the development of more selective glucocorticoid receptor modulators.
Q8: Are there analytical methods available to distinguish between this compound and cortisol?
A9: Yes, various analytical techniques can differentiate between this compound and cortisol, including chromatography and polarography. [, , ] These methods exploit the subtle structural differences between the two isomers to achieve separation and quantification, ensuring accurate analysis in biological samples.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-aminoimidazo[1,2-a][1,3,5]triazin-2(1H)-one](/img/structure/B121155.png)



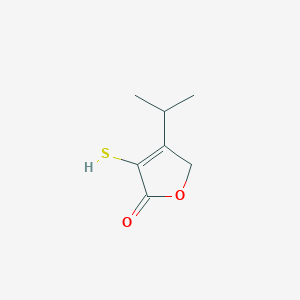
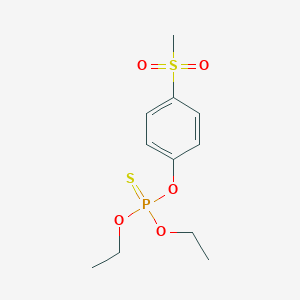
![Phosphorothioic acid, O,O-diethyl O-[4-(methylthio)phenyl] ester](/img/structure/B121181.png)
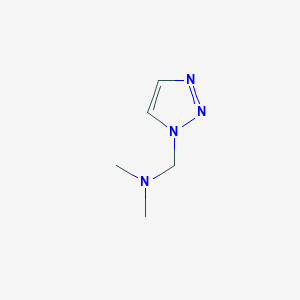

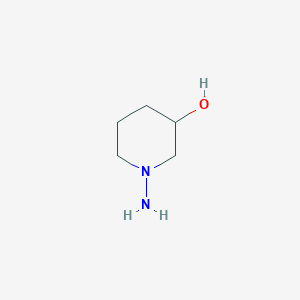
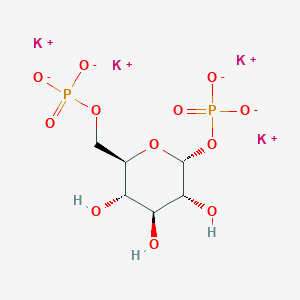

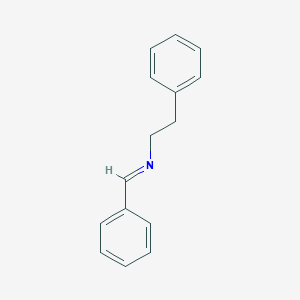
![2-(Benzo[d][1,3]dioxol-5-yl)-2-oxoacetic acid](/img/structure/B121205.png)
